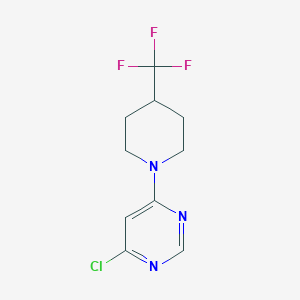

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine

CAS No.: 1491288-14-2

Cat. No.: VC2841810

Molecular Formula: C10H11ClF3N3

Molecular Weight: 265.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1491288-14-2 |

|---|---|

| Molecular Formula | C10H11ClF3N3 |

| Molecular Weight | 265.66 g/mol |

| IUPAC Name | 4-chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine |

| Standard InChI | InChI=1S/C10H11ClF3N3/c11-8-5-9(16-6-15-8)17-3-1-7(2-4-17)10(12,13)14/h5-7H,1-4H2 |

| Standard InChI Key | RJUJXISXQHJQHE-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(F)(F)F)C2=CC(=NC=N2)Cl |

| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=CC(=NC=N2)Cl |

Introduction

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry. This compound features a pyrimidine ring with a chloro substitution at the 4-position and a trifluoromethyl group attached to a piperidine moiety at the 6-position. Its unique structure imparts distinct electronic and steric properties, making it a valuable candidate for drug development.

Synthesis Methods

The synthesis of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine typically involves the reaction of a precursor pyrimidine compound with trifluoromethylating agents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Chemical Reactions

This compound can undergo various chemical reactions, including:

-

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

-

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones or reduction to form more saturated derivatives.

Common Reagents and Conditions

-

Nucleophiles: Such as amines and thiols for substitution reactions.

-

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

-

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Scientific Research Applications

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine has several scientific research applications:

-

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

-

Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

-

Biological Research: It serves as a tool for studying the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors.

Biological Activity

While specific biological activity data for 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine is limited, compounds with similar structures have shown promising biological activities. The trifluoromethyl group can enhance lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Similar Compounds

-

4-Chloro-6-(4-(difluoromethyl)piperidin-1-yl)pyrimidine: Contains a difluoromethyl group instead of a trifluoromethyl group.

-

4-Chloro-6-(3-(trifluoromethyl)piperidin-1-yl)pyrimidine: Features a trifluoromethyl group at the 3-position of the piperidine ring.

Uniqueness

The uniqueness of 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable for the development of new pharmaceuticals and materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume